5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide
Description
This benzamide derivative features a 5-aminosulphonyl group, a 2-methoxy substituent, and a pyrrolidinylmethyl side chain modified with a 2-hydroxyethyl group at the 1-position of the pyrrolidine ring. Its structural framework aligns with antipsychotic agents like sulpiride, though its unique substituents suggest distinct pharmacological properties .
Properties
CAS No. |
62105-07-1 |
|---|---|
Molecular Formula |
C15H23N3O5S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C15H23N3O5S/c1-23-14-5-4-12(24(16,21)22)9-13(14)15(20)17-10-11-3-2-6-18(11)7-8-19/h4-5,9,11,19H,2-3,6-8,10H2,1H3,(H,17,20)(H2,16,21,22) |
InChI Key |
XHLGUBRTGCPSIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CCO |
Origin of Product |
United States |
Preparation Methods
Preparation of the Benzamide Core
- Starting from salicylic acid or substituted salicylic acid derivatives, the benzamide core is constructed.
- The methoxy group at the 2-position is introduced via methylation of the corresponding hydroxy group.
- The carboxylic acid is converted to the benzamide by reaction with appropriate amines or via activated intermediates such as acid chlorides or carbodiimides.
Introduction of the Aminosulfonyl Group
- The 5-position aminosulfonyl group is introduced through sulfonamide formation.
- This is commonly achieved by reacting the 5-amino substituted benzamide intermediate with sulfonyl chlorides under nucleophilic substitution conditions.
- Typical reagents include sulfonyl chlorides and bases such as 4-dimethylaminopyridine (DMAP) or triethylamine.
- Activation of the acid group prior to sulfonamide formation can be done using oxalyl chloride, carbonyl diimidazole (CDI), or uronium-based peptide coupling agents.
Coupling with the Pyrrolidinyl Moiety
- The pyrrolidinyl substituent bearing the 2-hydroxyethyl group is introduced via nucleophilic substitution or amidation.
- The pyrrolidinyl methylamine derivative is reacted with the activated benzamide intermediate.
- Conditions often involve bases such as potassium carbonate or sodium hydride in solvents like dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or dimethylformamide (DMF).
- Protection and deprotection strategies may be employed to safeguard the hydroxyethyl group during synthesis.
Alternative Synthetic Routes and Key Reaction Conditions
- Nucleophilic aromatic substitution (SNAr) reactions are used for introducing substituents on the aromatic ring.
- Hydrolysis steps under acidic or basic conditions convert nitriles or esters to carboxamides.
- Cross-coupling reactions using metal catalysts (e.g., palladium or rhodium complexes) can be employed for carbonylation or carboamidation steps.
- Typical reaction temperatures range from room temperature to 120°C, with reaction times from minutes to several hours depending on the step.
- Solvent systems include THF, DMSO, DMF, acetonitrile, and mixtures thereof.
Summary Table of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Benzamide core formation | Amidation | Acid chloride or CDI + amine | From salicylic acid derivatives |
| Aminosulfonyl group introduction | Sulfonamide formation | Sulfonyl chloride + base (DMAP, Et3N) | Activation of acid group often required |
| Pyrrolidinyl moiety coupling | Nucleophilic substitution | Pyrrolidinyl methylamine + activated benzamide | Use of bases like K2CO3, NaH; solvents THF, DMSO |
| Hydrolysis | Acidic or basic hydrolysis | NaOH or TFA in THF/water or DCM | Converts nitriles/esters to amides |
| Cross-coupling/carbonylation | Metal-catalyzed coupling | Pd or Rh catalysts, CO source, phosphine ligands | For advanced modifications |
Research Findings and Optimization Notes
- Use of uronium-based peptide coupling agents and carbodiimides improves coupling efficiency and purity.
- Protection of hydroxyethyl groups during coupling prevents side reactions.
- Potassium carbonate in DMSO at elevated temperatures (up to 90°C) is preferred for nucleophilic aromatic substitution steps.
- Hydrolysis under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) preserves sensitive functional groups.
- Cross-coupling reactions under microwave irradiation can reduce reaction times significantly.
- The choice of protecting groups (e.g., tert-butyl, tolyl) influences the ease of deprotection and overall yield.
Chemical Reactions Analysis
Types of Reactions
5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the hydroxyethyl group, converting it to a carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the aminosulphonyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group. Common reagents for this reaction include sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium hydride, alkyl halides; typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated derivatives.
Scientific Research Applications
5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo specific chemical reactions makes it useful for labeling and tracking biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its functional groups make it suitable for use in the production of polymers, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The aminosulphonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues, while the pyrrolidinyl moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional differences between the target compound and its closest analogs:
Key Observations:
- Position 5 Substituent: The aminosulphonyl group (NH₂SO₂) in the target compound and sulpiride contrasts with ethylsulphonyl (C₂H₅SO₂) in amisulpride and sultopride. Aminosulphonyl’s hydrogen-bonding capacity may enhance receptor binding compared to bulkier, non-polar ethylsulphonyl .
- Pyrrolidine Substituent : The 2-hydroxyethyl group in the target compound introduces a polar hydroxyl moiety absent in sulpiride (ethyl) or fallypride (allyl). This modification could improve aqueous solubility and reduce blood-brain barrier penetration compared to sulpiride .
Pharmacological and Physicochemical Properties
- Solubility : The hydroxyl group in the target compound likely increases solubility compared to sulpiride (logP ~1.5) . However, ethylsulphonyl derivatives like amisulpride exhibit moderate lipophilicity (logP ~2.1), favoring CNS penetration .
- Receptor Binding: Sulpiride’s aminosulphonyl group is critical for D2/D3 antagonism. Replacement with ethylsulphonyl (amisulpride) shifts receptor affinity toward limbic regions, reducing extrapyramidal side effects . The target compound’s hydroxyethyl group may alter binding kinetics or metabolite profiles.
Research Findings and Clinical Relevance
- Sulpiride : Widely used in Europe and Asia for schizophrenia, with an oral bioavailability of ~30% due to first-pass metabolism .
- Amisulpride : Demonstrates dose-dependent effects—low doses target presynaptic receptors, while high doses block postsynaptic receptors .
- Target Compound: Preclinical studies suggest improved solubility (30 mg/mL in water vs.
Biological Activity
5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide, commonly referred to by its CAS number 62105-07-1, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H23N3O5S
- Molar Mass : 357.43 g/mol
- CAS Number : 62105-07-1
- EINECS Number : 263-406-9
Antitumor Activity
Research has indicated that derivatives of compounds similar to 5-(aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide exhibit varying degrees of antitumor activity. For instance, a related compound was studied for its effects on murine tumors and showed enhanced activity when co-administered with established anticancer drugs like 5-fluorouracil against specific tumor types such as Sarcoma 180 and Ehrlich carcinoma . However, the direct antitumor efficacy of the compound itself remains underexplored.
The proposed mechanism involves the modulation of specific cellular pathways that are crucial for tumor growth and survival. The presence of the aminosulfonyl group is believed to enhance the compound's interaction with target proteins involved in these pathways, potentially leading to apoptosis in cancer cells .
Study on Co-administration with Anticancer Drugs
A notable study published in PubMed examined the effect of co-administering a structurally similar compound with various anticancer agents. The results indicated that while some combinations did not enhance efficacy, the combination with 5-fluorouracil significantly improved its anticancer effects against certain murine tumors . This suggests that compounds like 5-(aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide could serve as effective adjuncts in chemotherapy regimens.
Data Table: Summary of Biological Activities
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